2-(naphthalen-1-ylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
2-(naphthalen-1-ylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a naphthalene ring, an amino group, a carbonyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-ylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the naphthalene moiety: This step involves the coupling of the pyrazole derivative with a naphthalene-based amine through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with an appropriate alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-ylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the naphthalene or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-(naphthalen-1-ylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-ylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-1-ylamino)-2-oxoethyl 1H-pyrazole-3-carboxylate: Lacks the methyl group on the pyrazole ring.
2-(naphthalen-1-ylamino)-2-oxoethyl 1-methyl-1H-pyrazole-4-carboxylate: Has a carboxylate group at a different position on the pyrazole ring.
Uniqueness
2-(naphthalen-1-ylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C17H15N3O3 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C17H15N3O3/c1-20-10-9-15(19-20)17(22)23-11-16(21)18-14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,11H2,1H3,(H,18,21) |
InChI Key |
SWJAFIFZFHMYEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)OCC(=O)NC2=CC=CC3=CC=CC=C32 |
solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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